N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the cyclopropyl and cyclobutanecarboxamide groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring and oxadiazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups often have unique chemical properties and biological activities.
Uniqueness
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(10-3-1-4-10)17-13-6-2-5-12(9-13)14-18-16(21-19-14)11-7-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOOXTFJIAHJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=NOC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.